2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide
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Overview
Description
2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide is a complex organic compound that features a cyano group, a furan ring, a pyrazole ring, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide typically involves multi-step organic reactions. One common method involves the condensation of furan-2-carbaldehyde with 3-(1H-pyrazol-1-ylmethyl)aniline in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with cyanoacetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-amino-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan and pyrazole rings can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(furan-2-yl)-N-phenylprop-2-enamide: Lacks the pyrazole ring, which may reduce its biological activity.
3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide:
Uniqueness
2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide is unique due to the presence of both the cyano group and the pyrazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-[3-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c19-12-15(11-17-6-2-9-24-17)18(23)21-16-5-1-4-14(10-16)13-22-8-3-7-20-22/h1-11H,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJRXUFJVMBDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=CO2)C#N)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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